2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO3/c1-25-16-6-7-18(21)17(12-16)19(24)23-13-20(8-10-26-11-9-20)14-2-4-15(22)5-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNATZIIOHONQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide derivatives, which differ in substituents, ring systems, and biological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Related Brominated Benzamides
Key Observations :
Substituent Effects: The oxane ring in the target compound enhances rigidity compared to flexible alkyl chains in analogs like the diethylaminoethyl group in . This may improve metabolic stability but reduce solubility.
Biological Activity :
- While the target compound lacks explicit activity data, structurally related brominated benzamides show diverse applications:
- Anticancer : The sulfonamido-benzamide in inhibits EGFR via hydrogen bonding with the sulfonamide and methoxy groups.
- Herbicidal : The trifluoropropoxy substituent in enhances lipophilicity, aiding membrane penetration in plants.
- Antimicrobial : The tetrazole-furan hybrid in disrupts bacterial cell wall synthesis.
Synthetic Routes :
Research Findings and Implications
- Spectroscopic Properties : Fluorinated benzamides (e.g., ) exhibit strong fluorescence due to electron-withdrawing groups, suggesting the target compound could be studied via spectrofluorometry for binding assays.
- Crystallography : Programs like SHELXL and SIR97 are critical for resolving bromine-heavy structures, as bromine’s high electron density complicates X-ray diffraction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methoxybenzamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Bromination of 2-methoxybenzoic acid derivatives using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) .
- Step 2 : Formation of the amide bond via coupling reagents such as EDC/HOBt or DCC, reacting the brominated benzoyl chloride with the [4-(4-fluorophenyl)oxan-4-yl]methylamine intermediate .
- Key Considerations : Solvent choice (e.g., dichloromethane for amidation), temperature control (–50°C to room temperature), and purification via column chromatography .
Q. How can spectroscopic techniques validate the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromine at C2, methoxy at C5) and oxane ring integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 434.32) .
- HPLC/GC-MS : Assess purity (>95%) and detect impurities from incomplete coupling or side reactions .
Q. What are the best practices for crystallographic characterization of this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule resolution, while SHELXPRO interfaces with macromolecular data .
- ORTEP-3 : Generate graphical representations of thermal ellipsoids to visualize molecular geometry and packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Curves : Compare IC values across studies; discrepancies may arise from varying assay conditions (e.g., pH, incubation time) .
- Meta-Analysis : Cross-reference data from PubChem or crystallographic databases to validate bioactivity claims .
Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Molecular Docking : Employ AutoDock Vina to predict binding interactions between the bromobenzamide moiety and enzyme active sites (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .
Q. How can computational modeling optimize substituent effects for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DFT Calculations : Analyze electron density maps to assess the impact of bromine (electron-withdrawing) and methoxy (electron-donating) groups on reactivity .
- QSAR Models : Train models using datasets from analogs (e.g., fluorophenyl derivatives) to predict logP, solubility, and bioavailability .
Q. What strategies improve synthetic yield in multi-step reactions?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time for amidation (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
- In Situ Monitoring : Use FT-IR to track intermediate formation and minimize side products .
Q. How do stability studies inform storage and handling protocols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
